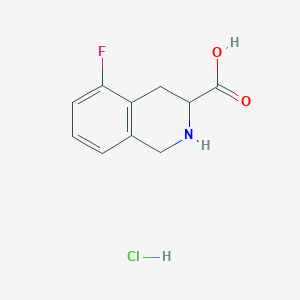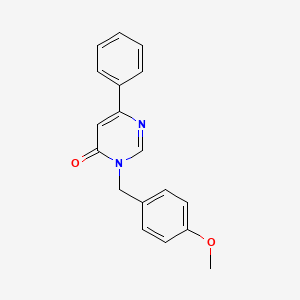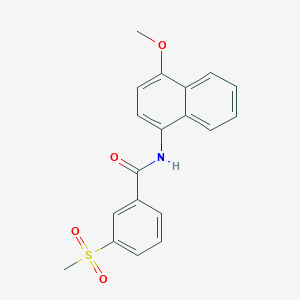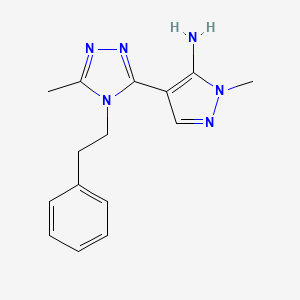
5-Fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride is a chemical compound with the CAS Number: 2243503-43-5 . It has a molecular weight of 231.65 and is typically stored at room temperature . It is a powder in its physical form .
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroisoquinoline derivatives has been explored in various studies . For instance, one approach involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .Molecular Structure Analysis
The InChI Code for this compound is 1S/C10H10FNO2.ClH/c11-8-3-1-2-6-5-12-9 (10 (13)14)4-7 (6)8;/h1-3,9,12H,4-5H2, (H,13,14);1H . This indicates the presence of a fluorine atom, a nitrogen atom, two oxygen atoms, and a chloride ion in the molecule .Physical And Chemical Properties Analysis
This compound is a powder in its physical form . It has a molecular weight of 231.65 and is typically stored at room temperature .作用機序
The mechanism of action of 5-Fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;hydrochloride is not fully understood, but it is believed to act by inhibiting the activity of specific enzymes or receptors. It has been shown to inhibit the activity of certain kinases, such as JAK2 and FLT3, which are involved in cell growth and proliferation. This compound has also been shown to inhibit the activity of proteases, such as cathepsin B, which are involved in tumor invasion and metastasis.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a programmed cell death process that is important for preventing the growth and spread of cancer. This compound has also been shown to inhibit the activity of specific enzymes and receptors, which can have downstream effects on cellular signaling pathways.
実験室実験の利点と制限
One advantage of using 5-Fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;hydrochloride in lab experiments is its broad activity against a variety of targets. This makes it a useful tool for investigating the role of specific enzymes or receptors in cellular signaling pathways. However, one limitation of using this compound is its potential toxicity, as it has been shown to induce apoptosis in normal cells as well as cancer cells.
将来の方向性
There are several future directions for research on 5-Fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;hydrochloride. One area of interest is investigating its potential as an anti-cancer agent, particularly in combination with other chemotherapeutic agents. Another area of interest is investigating its activity against specific targets, such as kinases or proteases, and developing more potent and selective inhibitors. Additionally, further studies are needed to investigate the potential toxicity of this compound and to optimize its use in lab experiments.
In conclusion, this compound is a chemical compound with potential applications in drug discovery and development. Its broad activity against a variety of targets makes it a useful tool for investigating cellular signaling pathways, but its potential toxicity must be taken into consideration. Further research is needed to fully understand its mechanism of action and to optimize its use in lab experiments.
合成法
5-Fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;hydrochloride can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of an aldehyde with an amine to form an imine intermediate, which is then reduced to the corresponding amine. The amine is then reacted with an acid chloride to form the final product, this compound hydrochloride. The synthesis method has been optimized to yield high purity and high yield of the final product.
科学的研究の応用
5-Fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;hydrochloride has been extensively studied for its potential applications in drug discovery and development. It has been shown to have activity against a variety of targets, including kinases, proteases, and G protein-coupled receptors. This compound has also been investigated for its potential use as an anti-cancer agent, as it has been shown to induce apoptosis in cancer cells.
Safety and Hazards
The compound has been classified under the GHS07 hazard class . The hazard statements associated with it include H303, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
特性
IUPAC Name |
5-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO2.ClH/c11-8-3-1-2-6-5-12-9(10(13)14)4-7(6)8;/h1-3,9,12H,4-5H2,(H,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMWACETWUYPPDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC2=C1C(=CC=C2)F)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-8-benzyl-6-benzylidene-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4,7(3H,6H,8H)-trione](/img/structure/B2923972.png)
![2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2923973.png)

![[(3-Hydroxyphenyl)imino]dimethyl-lambda6-sulfanone](/img/structure/B2923978.png)
![8-[(E)-2-[(2-chlorophenyl)methylidene]hydrazin-1-yl]-1,3-dimethyl-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2923979.png)


![2-(4-(N,N-diallylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2923984.png)
![2-[(4-Tert-butylphenyl)methoxy]-5-(phenoxymethyl)-1,3-thiazole](/img/structure/B2923985.png)
![2-(5-amino-3-(methylthio)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2923989.png)


![N~1~-[3-(dimethylamino)propyl]-N~1~-methyl-4-(trifluoromethyl)benzene-1,2-diamine](/img/structure/B2923994.png)
![N-(3,4-dimethylphenyl)-2-((7-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2923995.png)